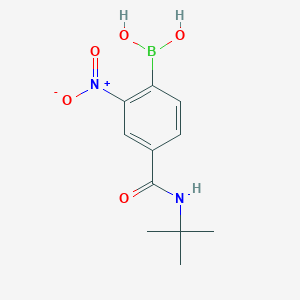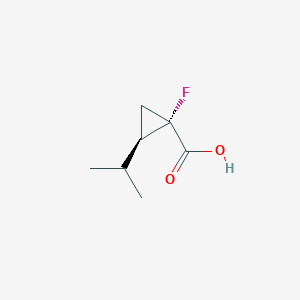
Sulfluramid-d5
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Sulfluramid-d5 is synthesized through a series of chemical reactions involving the introduction of deuterium atoms into the Sulfluramid molecule. The synthetic route typically involves the following steps:
Deuteration: Introduction of deuterium atoms into the ethyl group of Sulfluramid.
Sulfonation: Addition of a sulfonamide group to the perfluorooctane chain.
The reaction conditions often require the use of solvents such as methanol and dichloromethane, and the reactions are carried out under controlled temperatures and pressures to ensure the stability of the compound .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar chemical reactions as described above. The process is optimized for high yield and purity, and the compound is typically produced in solution form, such as 50 µg/mL in methanol:water .
Analyse Des Réactions Chimiques
Types of Reactions
Sulfluramid-d5 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form perfluorooctanesulfonic acid (PFOS) and perfluorooctanoic acid (PFOA).
Reduction: Reduction reactions can modify the sulfonamide group.
Substitution: The fluorine atoms in the perfluorooctane chain can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substituting agents: Halogens, nucleophiles.
Major Products
The major products formed from these reactions include PFOS and PFOA, which are significant due to their environmental persistence and potential health impacts .
Applications De Recherche Scientifique
Sulfluramid-d5 is widely used in scientific research due to its stable isotope labeling, which allows for precise tracking and analysis in various studies. Its applications include:
Environmental Studies: Used to trace the transformation and degradation pathways of PFAS in soil and water.
Biological Research: Employed in studies investigating the bioaccumulation and biomagnification of PFAS in living organisms.
Medical Research: Utilized in toxicological studies to understand the effects of PFAS on human health.
Industrial Applications: Applied in the development of new insecticides and other chemical products.
Mécanisme D'action
Sulfluramid-d5 exerts its effects by uncoupling oxidative phosphorylation via disruption of the proton gradient in mitochondria . This mechanism leads to the inhibition of ATP production, ultimately causing cell death. The molecular targets include enzymes involved in the electron transport chain, such as cytochrome c oxidase .
Comparaison Avec Des Composés Similaires
Similar Compounds
Sulfluramid: The non-deuterated version of Sulfluramid-d5, used as an insecticide.
Perfluorooctanesulfonic acid (PFOS): A degradation product of this compound, known for its persistence in the environment.
Perfluorooctanoic acid (PFOA): Another degradation product, also persistent and bioaccumulative.
Uniqueness
This compound is unique due to its stable isotope labeling, which allows for more accurate and detailed studies compared to its non-labeled counterparts. This feature makes it particularly valuable in research applications where precise tracking of the compound is essential .
Propriétés
Numéro CAS |
936109-40-9 |
|---|---|
Formule moléculaire |
C10H6F17NO2S |
Poids moléculaire |
532.23 g/mol |
Nom IUPAC |
1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluoro-N-(1,1,2,2,2-pentadeuterioethyl)octane-1-sulfonamide |
InChI |
InChI=1S/C10H6F17NO2S/c1-2-28-31(29,30)10(26,27)8(21,22)6(17,18)4(13,14)3(11,12)5(15,16)7(19,20)9(23,24)25/h28H,2H2,1H3/i1D3,2D2 |
Clé InChI |
CCEKAJIANROZEO-ZBJDZAJPSA-N |
SMILES isomérique |
[2H]C([2H])([2H])C([2H])([2H])NS(=O)(=O)C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
SMILES canonique |
CCNS(=O)(=O)C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(3R,4S,5S,6R,7R,9R,11R,12R,13S,14R)-6-[(2S,3R,4R,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-12,13-dihydroxy-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-7-methoxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecane-2,10-dione](/img/structure/B13411786.png)
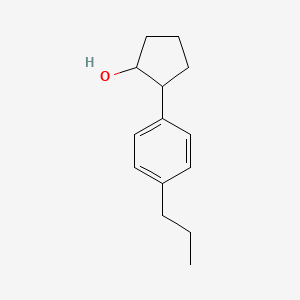
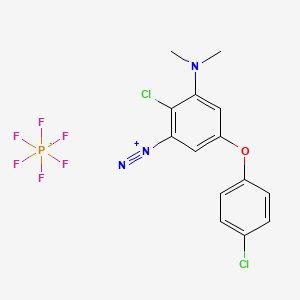
![S-(((3aS,4S,6R,6aR)-6-(6-amino-9H-purin-9-yl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)methyl) ethanethioate](/img/structure/B13411811.png)
![[(4bS,10aS,10bR)-4a,6a-dimethyl-7-(6-methylheptan-2-yl)-1,2,3,4,4b,5,6,7,8,9,10,10a,10b,11-tetradecahydrochrysen-2-yl] [(Z)-octadec-9-enyl] carbonate](/img/structure/B13411817.png)
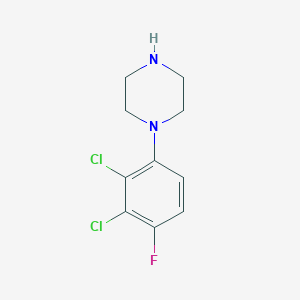


![1-[2-[(4-Chlorophenyl)methoxy]-2-(2,4-dichlorophenyl)ethyl]imidazole;nitrate](/img/structure/B13411840.png)


![4-amino-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-[(1R)-1-hydroxyethyl]oxolan-2-yl]pyrimidin-2-one](/img/structure/B13411854.png)
